An In-depth Technical Guide to 3,5-Dinitroaniline: Chemical Properties and Structure
An In-depth Technical Guide to 3,5-Dinitroaniline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive characteristics of 3,5-Dinitroaniline. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise, quantitative data and procedural insights.
Core Chemical Identity and Structure
3,5-Dinitroaniline is an organic compound characterized by an aniline (B41778) core substituted with two nitro groups at the 3 and 5 positions.[1] This substitution pattern significantly influences its chemical behavior and physical properties. It appears as a yellow-colored, needle-like solid and is used as an intermediate in the synthesis of dyes and pesticides.[2][3]
| Identifier | Value |
| IUPAC Name | 3,5-dinitroaniline |
| CAS Number | 618-87-1 |
| PubChem CID | 12068 |
| Molecular Formula | C₆H₅N₃O₄ |
| Molecular Weight | 183.12 g/mol |
| InChI | InChI=1S/C6H5N3O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H,7H2 |
| InChIKey | MPBZUKLDHPOCLS-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1)N)--INVALID-LINK--[O-])--INVALID-LINK--[O-] |
Physicochemical Properties
The physicochemical properties of 3,5-Dinitroaniline are summarized in the table below. It is noteworthy that it has low solubility in water but is soluble in organic solvents like ethanol (B145695) and ether.[4]
| Property | Value |
| Melting Point | 160-162 °C |
| Boiling Point | 397.9 °C at 760 mmHg |
| Density | 1.586 g/cm³ |
| Flash Point | 194.4 °C |
| Vapor Pressure | 1.54E-06 mmHg at 25 °C |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3,5-Dinitroaniline. Available spectral data includes:
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¹H NMR and ¹³C NMR: Spectra are available and can be used to confirm the structure of the molecule.[5][6]
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Infrared (IR) Spectroscopy: IR spectra, including vapor phase IR, are available, providing information about the functional groups present.[7]
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Mass Spectrometry (MS): GC-MS data is available, which helps in determining the molecular weight and fragmentation pattern.[8]
Experimental Protocols
Synthesis of 3,5-Dinitroaniline
A common method for the synthesis of 3,5-Dinitroaniline is through the nitration of aniline.[4] Another method involves the reduction of 1,3,5-trinitrobenzene.[2]
Protocol: Nitration of Aniline (General Procedure)
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Acetylation of Aniline: Aniline is first protected by acetylation to form acetanilide (B955). This is achieved by reacting aniline with acetic anhydride.
-
Nitration of Acetanilide: The acetanilide is then nitrated using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro groups onto the aromatic ring.
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Hydrolysis: The resulting dinitroacetanilide is hydrolyzed, typically using an acidic or basic solution, to remove the acetyl group and yield 3,5-Dinitroaniline.
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Purification: The crude product is then purified by recrystallization, often from ethanol.
Reactivity and Applications
3,5-Dinitroaniline is a versatile chemical intermediate.[9] Its reactivity is dominated by the amino group and the electron-withdrawing nitro groups.
-
Dye and Pigment Synthesis: It serves as a precursor in the manufacturing of various dyes and pigments.[9]
-
Agrochemicals: It is an important intermediate in the synthesis of herbicides and other agricultural chemicals.[9]
-
Explosives: It can be nitrated further to produce the powerful explosive 2,3,4,5,6-pentanitroaniline.[2]
-
Pharmaceutical Research: It is explored in drug development for creating compounds with potential biological activity.[9]
An important reaction of 3,5-Dinitroaniline is diazotization, which involves the reaction with nitrosylsulfuric acid. However, this reaction can be explosive if the concentration of reactants is high.[3]
Visualizations
Synthesis Pathway of 3,5-Dinitroaniline
Caption: Synthesis of 3,5-Dinitroaniline from Aniline.
Key Reactivity of 3,5-Dinitroaniline
Caption: Reactivity and applications of 3,5-Dinitroaniline.
Safety Information
3,5-Dinitroaniline is a toxic substance and should be handled with care. It is toxic if swallowed, in contact with skin, or if inhaled.[10] It may cause damage to organs through prolonged or repeated exposure.[10] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[10] In case of ingestion, immediate medical attention is required.[10] It is also a combustible material that may form explosive mixtures with air when heated.[3]
References
- 1. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 2. INTRODUCTION - Provisional Peer-Reviewed Toxicity Values for 3,5-Dinitroaniline (CASRN 618-87-1) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 3,5-Dinitroaniline | C6H5N3O4 | CID 12068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 3,5-DINITROANILINE(618-87-1) 1H NMR [m.chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 3,5-Dinitroaniline, 98% | Fisher Scientific [fishersci.ca]
